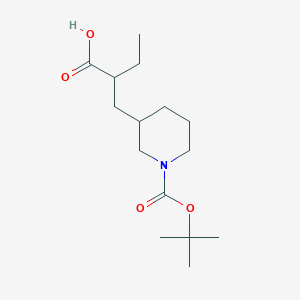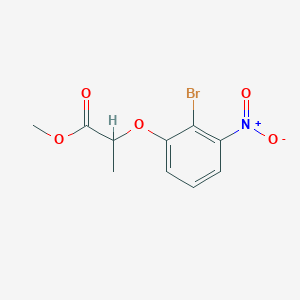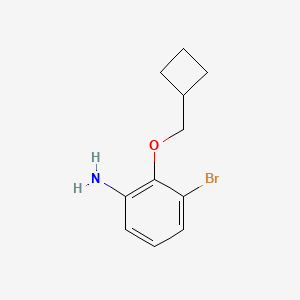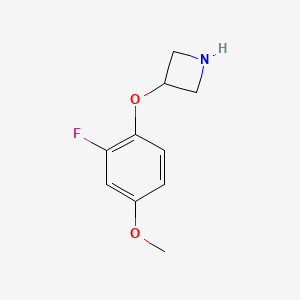
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate is a complex organic compound that belongs to the class of pyran derivatives. Pyran derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a pyran ring substituted with tert-butyl, ethyl, and benzyloxy groups, as well as two carboxylate groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound and an aldehyde or ketone. This reaction is often catalyzed by an acid or base.
Introduction of Substituents: The tert-butyl, ethyl, and benzyloxy groups can be introduced through various substitution reactions. For example, the tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, while the benzyloxy group can be introduced through a Williamson ether synthesis.
Carboxylation: The carboxylate groups can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can improve yield and purity.
化学反应分析
Types of Reactions
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents. Common reagents include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkyl halides, and nucleophiles (amines, thiols) under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield a benzaldehyde derivative, while reduction of the carbonyl group can yield an alcohol derivative.
科学研究应用
5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biochemical pathways and cellular processes, leading to the observed biological effects. For example, the compound may inhibit the activity of a specific enzyme, leading to a decrease in the production of a key metabolite.
相似化合物的比较
Similar Compounds
5-tert-butyl 2-ethyl 3-(methoxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Similar structure but with a methoxy group instead of a benzyloxy group.
5-tert-butyl 2-ethyl 3-(phenoxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Similar structure but with a phenoxy group instead of a benzyloxy group.
5-tert-butyl 2-ethyl 3-(ethoxy)-4-oxo-4H-pyran-2,5-dicarboxylate: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
The uniqueness of 5-tert-butyl 2-ethyl 3-(benzyloxy)-4-oxo-4H-pyran-2,5-dicarboxylate lies in its specific combination of substituents, which can confer unique chemical and biological properties. The presence of the benzyloxy group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
属性
分子式 |
C20H22O7 |
|---|---|
分子量 |
374.4 g/mol |
IUPAC 名称 |
5-O-tert-butyl 2-O-ethyl 4-oxo-3-phenylmethoxypyran-2,5-dicarboxylate |
InChI |
InChI=1S/C20H22O7/c1-5-24-19(23)17-16(25-11-13-9-7-6-8-10-13)15(21)14(12-26-17)18(22)27-20(2,3)4/h6-10,12H,5,11H2,1-4H3 |
InChI 键 |
BGKXQWYXXKDNQQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)C(=CO1)C(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


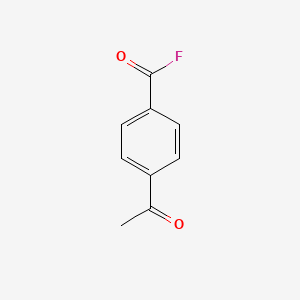


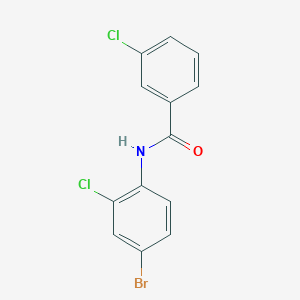
![N-[2-[5-acetamido-1,2-dihydroxy-6-oxo-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12085407.png)
